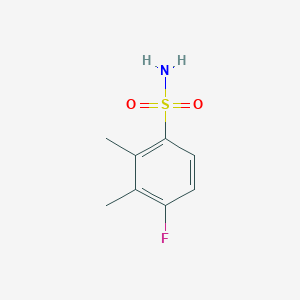
6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole is a chemical compound with the molecular formula C16H21FN2O. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure. The presence of a fluorine atom and a propylpiperidinyl group in its structure makes it a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Propylpiperidinyl Group: The propylpiperidinyl group can be attached via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoxazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated or de-alkylated products.
科学的研究の応用
6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole involves its interaction with specific molecular targets. The fluorine atom and the propylpiperidinyl group may play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 6-Fluoro-3-(4-piperidinyl)benzisoxazole
- 6-Fluoro-3-(1-propylpiperidin-4-yl)amino-2,3-dihydro-1H-indol-2-one
Uniqueness
6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole is unique due to its specific structural features, such as the presence of a fluorine atom and a propylpiperidinyl group. These features may confer unique chemical and biological properties, distinguishing it from other similar compounds.
特性
分子式 |
C15H19FN2O |
|---|---|
分子量 |
262.32 g/mol |
IUPAC名 |
6-fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole |
InChI |
InChI=1S/C15H19FN2O/c1-2-7-18-8-5-11(6-9-18)15-13-4-3-12(16)10-14(13)19-17-15/h3-4,10-11H,2,5-9H2,1H3 |
InChIキー |
RUIFDUVNEYPMGO-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCC(CC1)C2=NOC3=C2C=CC(=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




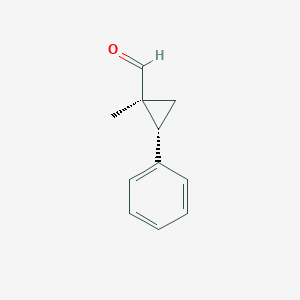
![2-Azabicyclo[4.1.0]heptane-5-carbonitrile](/img/structure/B13583553.png)
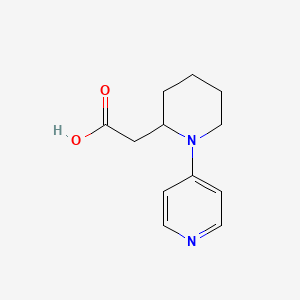
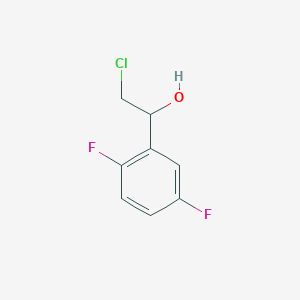

![tert-butylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B13583595.png)
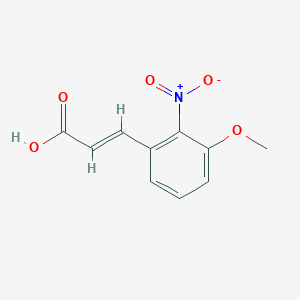
![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13583609.png)



